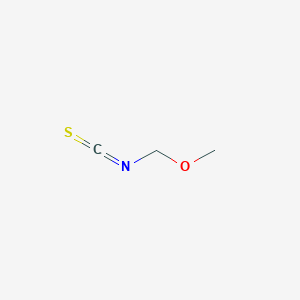

Methoxymethyl isothiocyanate

描述

Synthesis Analysis

MMI's synthesis has been explored in different contexts, including the creation of isothiocyanato complexes and their structural characterization. For instance, the synthesis and structural characterization of isothiocyanato-cobalt(II) complexes with 4-methoxypyridine as a co-ligand have been reported, demonstrating diverse geometries and the formation of a 1D coordination polymer with metamagnetic transition properties (Mautner et al., 2018). Another example includes the formation and reaction of carbonyl ylides with isothiocyanates, showcasing a cycloaddition reaction that offers insights into the synthetic versatility of MMI (Ibata et al., 1992).

Molecular Structure Analysis

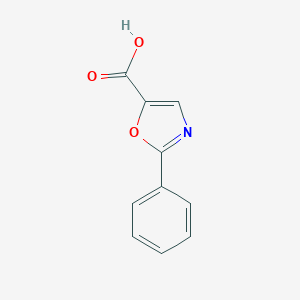

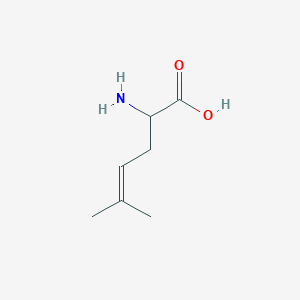

The molecular structure of MMI and related compounds has been elucidated through various studies. Research on the alkoxy isothiocyanates, such as MMI, identified through pyrolysis and further supported by IR spectroscopy and theoretical calculations, provides detailed insights into the molecular structure of these compounds (Bech et al., 1999).

Chemical Reactions and Properties

MMI's reactivity has been demonstrated in several chemical reactions, including its use in the synthesis of complex heterocycles and its peculiar reactivity with pentaphenylborole. These studies reveal MMI's capability to participate in unique chemical transformations and form novel molecular structures (Huang & Martin, 2016).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of MMI are closely related to its functional group, the isothiocyanate group, which is known for its reactivity in various organic synthesis reactions. Studies like the synthesis and reaction mechanisms of MMI derivatives provide insight into its chemical behavior, including reactivity patterns and potential for forming diverse chemical structures (Nedolya et al., 2002).

科学研究应用

Pharmaceutical Applications : A methodology was developed for determining glutathione using pre-columnar derivatization of 4-methoxy-2-nitrophenyl-isothiocyanate by RP HPLC. This allows for quantitative content estimation in pharmaceutical medical forms (Алексеева et al., 2018).

Chemical Synthesis : A new approach for the synthesis and aromatization of 5-substituted 6-(methylthio)-2-methoxy-2,3-dihydropyridines was presented, enabling the production of 2-(methylthio)-3-pyridinol (Nedolya et al., 2002).

Cancer Research : Isothiocyanates have shown potential in cancer prevention. A study developed a method to rapidly identify protein targets of chemopreventive isothiocyanates, aiding in understanding their cancer preventive effects (Fu et al., 2013).

Pyrolysis Products : Methoxy isothiocyanate, a pyrolysis product of N-methoxydithiocarbamic acid, can be oligomerized to trithiolanes and tetrathianes (Bech et al., 1999).

Disease Mitigation : Isothiocyanates from cruciferous vegetables are being explored for their potential in preventing and treating various diseases like cancer and autism (Palliyaguru et al., 2018).

Soil Fumigation : Methyl isothiocyanate (MET-Na) through surface drip irrigation systems has been shown to effectively dissipate MITC fumigant in sandy loam soil (Nelson et al., 2013).

Antibacterial Activity : Isothiocyanates from cruciferous plants have strong antibacterial activity against methicillin-resistant Staphylococcus aureus, with benzyl-isothiocyanate being notably effective (Dias et al., 2014).

Antifungal Activity : p-Nitrophenyl isothiocyanate has shown efficient antifungicidal activity against Rhizoctonia solani and Erwinia carotovora, suggesting its use as an alternative to traditional synthetic fungicides (Tang et al., 2018).

安全和危害

- Toxicity : MMITC is toxic and can cause skin and eye irritation.

- Handling Precautions : Proper protective equipment (gloves, goggles) should be worn during handling.

- Environmental Impact : MMITC can contaminate soil and water, affecting ecosystems.

未来方向

Research on MMITC should focus on:

- Improved Synthesis Methods : Develop more efficient and environmentally friendly synthetic routes.

- Biological Activity : Investigate MMITC’s potential as an anticancer agent or in other therapeutic applications.

- Environmental Fate : Study its persistence and degradation pathways in soil and water.

属性

IUPAC Name |

isothiocyanato(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHVODLGSMJMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173679 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxymethyl isothiocyanate | |

CAS RN |

19900-84-6 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19900-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)